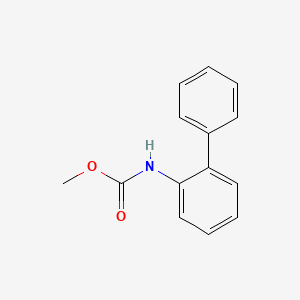

Methyl biphenyl-2-ylcarbamate

Description

Methyl biphenyl-2-ylcarbamate (CAS: 78621) is a carbamate derivative featuring a biphenyl backbone with a carbamate (-OCONH₂) functional group at the 2-position of the phenyl ring . Its molecular formula is inferred as C₁₃H₁₁NO₂, combining the biphenyl structure (C₁₂H₁₀) with the methyl carbamate group (-NHCOOCH₃). Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer industries due to their stability and bioactivity.

Properties

IUPAC Name |

methyl N-(2-phenylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)15-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZYLGUNAYNUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl biphenyl-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of biphenyl-2-ylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Carbamate Formation via Isocyanate and Phenol Reaction

A common method involves the reaction of an isocyanate compound (e.g., benzyl isocyanate) with a phenol derivative. For example, in the synthesis of biphenyl-2-ylcarbamate derivatives, isocyanate (4) and phenol (5) undergo an N-hydro-C-alkoxy addition reaction to form the carbamate intermediate (6). This step typically uses equimolar amounts of reactants in solvents like methyltetrahydrofuran (MeTHF) at 20–40°C for 2–6 hours .

Esterification and Coupling

In another approach, methyl chloroformate reacts with 2-aminobiphenyl under basic conditions (e.g., alkali) to form the methyl ester intermediate. Subsequent coupling with N-benzyl-4-hydroxypiperidine in a high-pressure reactor yields the final carbamate product .

Key Reaction Conditions

Reaction parameters are critical for optimizing yields and purity.

Deprotection Reactions

The benzyl protecting group in intermediates is removed via hydrogenation. For example, Biphenyl-2-ylcarbamic acid benzyl ester is treated with 10% palladium on carbon (Pd/C) in methanol under hydrogen gas at atmospheric pressure for 3 hours . This step is critical for isolating the deprotected carbamate.

Hydrolysis

Methyl biphenyl-2-ylcarbamate undergoes hydrolysis in aqueous environments, decomposing into the corresponding carboxylic acid and amine. This reaction is influenced by pH and temperature, with alkaline conditions accelerating degradation.

Catalytic Methods

Catalysts play a pivotal role in optimizing reaction efficiency.

-

Palladium Catalysts : Widely used for hydrogenation (e.g., Pd/C in methanol) .

-

Rhodium Complexes : Employed in reductive carbonylation of nitroarenes to form carbamates, with selectivity influenced by alcohol choice .

-

Base Catalysts : Alkali (e.g., K₂CO₃) facilitates esterification and coupling reactions .

Stability and Pharmaceutical Relevance

The compound’s stability is a key consideration in drug development. For example, in the synthesis of TD-5959 (a COPD treatment), biphenyl-2-ylcarbamate derivatives were optimized for crystallinity and pharmacokinetics . Hydrolytic stability under physiological conditions is critical for in vivo efficacy.

Research Findings

-

Kinetic Studies : Reaction rates vary with catalysts and solvents. For instance, palladium-catalyzed deprotection requires precise control of hydrogen pressure and temperature .

-

Process Optimization : Modern techniques like response surface methodology (RSM) and neural networks are used to refine reaction conditions, such as solvent ratios and pH .

-

Analytical Monitoring : Techniques like NMR and HPLC are essential for tracking intermediates and final products.

Scientific Research Applications

Methyl biphenyl-2-ylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl biphenyl-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Carbamate Derivatives

a. Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate (CAS 1770517-01-5)

- Molecular Formula : C₁₁H₁₃BrN₂O₃ .

- The bromine atom increases molecular weight (297.14 g/mol) and may confer cytotoxicity, making it a candidate for anticancer research .

- Contrast : Unlike Methyl biphenyl-2-ylcarbamate, this derivative’s biphenyl moiety is absent, reducing aromatic stacking interactions but introducing halogen-mediated bioactivity.

b. Phenyl Carbamate (Simple Carbamate)

- Molecular Formula: C₇H₇NO₂.

- Key Features : The absence of a biphenyl group reduces hydrophobicity compared to this compound. Simple phenyl carbamates are often used as plasticizers or herbicides, whereas biphenyl variants may exhibit enhanced binding to aromatic protein domains.

Functional Group Analogs: Methyl Esters

Methyl esters, though lacking the carbamate’s nitrogen, provide insights into how esterification influences properties:

a. Methyl Shikimate ()

- Structure : Methyl ester of shikimic acid, a cyclohexene carboxylic acid.

- Applications : Key intermediate in synthesizing antiviral drugs (e.g., oseltamivir). Unlike carbamates, esters are more prone to hydrolysis but less likely to form hydrogen bonds .

b. Diterpenic Acid Methyl Esters ()

- Examples : Sandaracopimaric acid methyl ester, torulosic acid methyl ester.

- Key Features : These resin-derived esters exhibit antimicrobial and anti-inflammatory properties. Their fused terpene skeletons contrast with the planar biphenyl system of this compound, leading to differences in membrane permeability and metabolic stability .

Biphenyl Derivatives

a. Methyl Biphenyl (CAS 78621)

- Molecular Formula : C₁₂H₁₀CH₃ (simplified).

- Key Features: Lacks the carbamate group, resulting in higher hydrophobicity. Used as a heat-transfer fluid or solvent.

Data Table: Key Comparative Properties

Research Findings and Trends

- Bioactivity : Carbamates generally exhibit higher enzyme-inhibitory activity than esters due to hydrogen-bonding capabilities of the -NH group . This compound’s biphenyl moiety may enhance binding to aromatic receptors in biological systems.

- Stability : Methyl esters (e.g., methyl palmitate in ) are more susceptible to hydrolysis than carbamates, which are stabilized by resonance .

- Synthetic Utility: Brominated carbamates (e.g., ) serve as electrophilic intermediates, whereas non-halogenated analogs like this compound may prioritize aromatic interactions in drug design .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl biphenyl-2-ylcarbamate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via carbamate formation by reacting biphenyl-2-ylamine with methyl chloroformate in the presence of a base (e.g., pyridine or triethylamine). Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Catalysts such as Lewis acids may enhance regioselectivity in biphenyl derivatives, as seen in Friedel-Crafts acylation protocols for related compounds . Post-synthesis purification via column chromatography or recrystallization ensures high purity, particularly for pharmacological studies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Proton NMR identifies the methyl carbamate group (δ 3.5–3.7 ppm) and biphenyl aromatic protons (δ 7.0–7.8 ppm). Carbon-13 NMR confirms carbonyl resonance (~155 ppm) .

- IR Spectroscopy : Stretching vibrations for the carbamate C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹) groups are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 242.1184) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity and quantifies impurities .

Q. What are the critical storage conditions and handling precautions for this compound?

Store in airtight, moisture-free containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis. Use gloves and fume hoods to avoid dermal/ocular exposure. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols, as recommended for carbamate derivatives .

Advanced Research Questions

Q. How can solvent systems and catalytic agents be optimized to enhance regioselectivity in this compound synthesis?

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while Lewis acids (e.g., AlCl₃) direct electrophilic substitution on the biphenyl ring . Kinetic studies using continuous flow reactors (residence time: 10–30 min) can achieve >90% yield by minimizing thermal degradation . Advanced catalysts like organocatalysts or enzyme-mediated systems (e.g., lipases) may reduce byproducts in greener syntheses .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from impurity profiles or assay variability. Researchers should:

- Perform batch-to-batch impurity profiling via LC-MS to identify confounding contaminants (e.g., hydrolyzed byproducts) .

- Validate bioactivity using orthogonal assays (e.g., enzyme inhibition + cell viability) and reference standards from authoritative databases (e.g., NIST, ChemIDplus) .

- Conduct meta-analyses of published data to isolate variables like solvent carriers or cell lines .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound under varying pH conditions?

Under acidic conditions, the carbamate group hydrolyzes to biphenyl-2-ylamine and methanol, while alkaline environments promote cleavage of the methyl ester. Thermogravimetric analysis (TGA) and Arrhenius modeling (activation energy: ~85 kJ/mol) predict shelf-life stability. Isotopic labeling (e.g., ¹⁸O) can track degradation intermediates via MS .

Q. How should impurity profiling studies for this compound be designed to meet pharmaceutical-grade standards?

Follow ICH Q3A/B guidelines:

- Use forced degradation studies (heat, light, pH extremes) to identify potential impurities .

- Quantify impurities at ≤0.15% via UPLC-PDA with reference standards (e.g., biphenyl-2-ylamine, methyl carbamate) .

- Validate methods per ICH Q2(R1) for specificity, linearity (R² > 0.999), and LOQ (≤0.05%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.